BENGHE Foundational & Exploratory

Check Availability & Pricing

Exploring the In Vivo Pharmacokinetics of DS-
1205: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: DS-1205

Cat. No.: B1192654

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo pharmacokinetics of DS-1205,
a novel, specific, and orally bioavailable small-molecule inhibitor of the AXL receptor tyrosine
kinase.[1][2][3] DS-1205 has been developed to address acquired resistance to epidermal
growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer
(NSCLC).[1][2][4] This document summarizes key findings from preclinical and clinical studies,
detailing experimental methodologies, pharmacokinetic data, and the underlying mechanism of
action.

Mechanism of Action: Overcoming TKI Resistance

In NSCLC patients with activating EGFR mutations, the initial efficacy of TKls is often limited by
the development of acquired resistance.[1][2] One key mechanism for this resistance is the
upregulation of the AXL receptor tyrosine kinase, which provides a "bypass" signal for tumor
cell survival and proliferation despite EGFR inhibition.[4][5] DS-1205 targets this pathway by
potently inhibiting AXL phosphorylation.[5] Preclinical studies have shown that DS-1205 can
delay the onset of resistance and restore the antitumor activity of EGFR TKIs when used in
combination.[1][4]
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Caption: AXL signaling as a bypass mechanism for EGFR-TKI resistance and the inhibitory
action of DS-1205.

Preclinical In Vivo Studies

In preclinical xenograft models of human EGFR-mutant NSCLC, DS-1205 demonstrated
significant antitumor activity.[1][4]

o Combination Therapy: In a mouse xenograft model using HCC827 EGFR-mutant NSCLC
cells, combination treatment with DS-1205b and an EGFR-TKI (erlotinib or osimertinib)
significantly delayed the onset of tumor resistance compared to TKI monotherapy.[4]

» Restoration of Sensitivity: DS-1205b was also shown to restore the antitumor activity of
erlotinib in tumors that had already developed resistance.[4]

» Dose-Dependent Activity: The effect of DS-1205b in delaying tumor volume increase was
observed to be dose-dependent in an osimertinib acquired resistance model.[5]
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These preclinical findings provided a strong rationale for investigating DS-1205 in a clinical

setting to prolong the therapeutic benefits of EGFR TKIs.[4]

Clinical Pharmacokinetics: Phase 1 First-in-Human
Study

A first-in-human, multicenter, open-label Phase 1 study (NCT03599518) was conducted to

evaluate the safety, tolerability, and pharmacokinetics of DS-1205c in combination with
gefitinib.[1][2]

Study Population: The study enrolled 20 Japanese patients with metastatic or unresectable
EGFR-mutant NSCLC whose tumors had progressed during treatment with EGFR-TKIs.[1]

[2]

Study Design: The trial followed a dose-escalation design. Patients first received DS-1205c
monotherapy for a 7-day safety monitoring period, followed by combination therapy with DS-
1205c and gefitinib (250 mg once daily) administered in 21-day cycles.[1][2]

Dose Cohorts: Patients received DS-1205c at doses ranging from 200 mg to 1200 mg,
administered twice daily (BID).[1][2]

Pharmacokinetic Analysis: Plasma concentrations of DS-1205a (the free form of DS-1205c)
and gefitinib were analyzed.[1] Pharmacokinetic parameters were calculated using non-
compartmental analysis.[1] Key parameters measured for DS-1205a included:

o Cmax: Maximum plasma concentration.

o Tmax: Time to reach maximum plasma concentration.

o AUC: Area under the plasma concentration—time curve (specifically AUC10h and AUC8h
at different time points).

o Ctrough: Trough plasma concentration.[1]
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Caption: Workflow of the Phase 1 clinical trial for DS-1205c in combination with gefitinib.

The clinical study revealed that the plasma concentrations and pharmacokinetic parameters of
DS-1205a (the free form of DS-1205c) were not affected by the concomitant administration of
gefitinib.[1][2] This suggests a lack of significant drug-drug interaction at the pharmacokinetic
level between DS-1205c and gefitinib.

The table below outlines the pharmacokinetic parameters that were evaluated for DS-1205a
during both monotherapy and combination therapy across different dose cohorts.

Cycles1 &2
Cycle 0 L Dose Cohorts (DS-
Parameter (Combination
(Monotherapy) 1205c BID)
Therapy)
Cohort 1: 200 mg
Cmax Day 1, Day 7 Day 1
(n=5)
Cohort 2: 400 mg
Tmax Day 1, Day 7 Day 1
(n=4)
AUC AUC10h (Day 1, Day AUCS8h/AUC10h (Day  Cohort 3: 800 mg
7) 1) (n=6)
Ctrough Day 7 Day 1 Cohort4 &5

Data derived from the
Phase 1 study of DS-
1205c with gefitinib.[1]

Safety and Tolerability
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In the Phase 1 trial, DS-1205c was generally safe and well-tolerated at all dose levels.[1][2]

o Common Adverse Events: The most frequently observed treatment-emergent adverse
events (TEAES) were increased aspartate aminotransferase (35%), increased alanine
aminotransferase (30%), maculo-papular rash (30%), and diarrhea (25%).[1][2]

» Serious Adverse Events: No serious TEAEs were reported.[1][2]

« Recommended Dose: Based on the overall safety profile, 800 mg BID was established as
the recommended dose for dose-expansion cohorts of DS-1205c in combination with
gefitinib.[1][2]

Conclusion

The in vivo pharmacokinetic profile of DS-1205, characterized through comprehensive
preclinical and clinical evaluation, supports its development as a combination therapy to
overcome EGFR-TKI resistance. Key findings indicate that DS-1205 is an orally bioavailable
AXL inhibitor that does not exhibit significant pharmacokinetic interactions with gefitinib. The
Phase 1 clinical data established a favorable safety and tolerability profile, identifying a
recommended dose for further studies. These results underscore the potential of DS-1205 to
prolong the therapeutic benefits for patients with EGFR-mutant NSCLC.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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